molecular formula C11H12N2OS B11177407 N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B11177407
M. Wt: 220.29 g/mol
InChI Key: MRRFWLAPBXYGPK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound with the molecular formula C10H10N2OS. This compound is characterized by the presence of a cyanomethyl group, a sulfanyl group, and an acetamide group attached to a 4-methylphenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-methylthiophenol with chloroacetonitrile in the presence of a base to form the intermediate 4-methylphenylthioacetonitrile. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitrile group may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

N-(cyanomethyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(cyanomethyl)-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C11H12N2OS/c1-9-2-4-10(5-3-9)15-8-11(14)13-7-6-12/h2-5H,7-8H2,1H3,(H,13,14)

InChI Key

MRRFWLAPBXYGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC#N

Origin of Product

United States

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